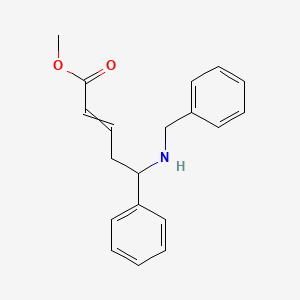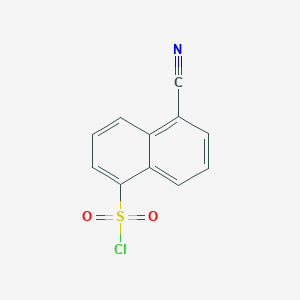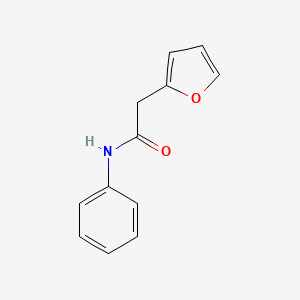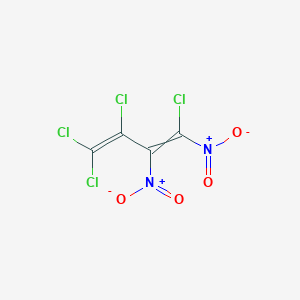![molecular formula C19H20O5 B14309828 [(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid CAS No. 113527-40-5](/img/structure/B14309828.png)
[(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound features a naphthalene ring and an oxolane ring connected to a propanedioic acid moiety. It is of interest due to its unique structure and potential applications.
Chemical Formula: C19H20O5
Common Name: [(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves connecting the naphthalene and oxolane rings to the propanedioic acid core. Specific synthetic routes may vary, but one approach could involve multi-step reactions.
Reaction Conditions: These conditions depend on the chosen synthetic pathway, but typical steps might include cyclization reactions, esterification, and acid-base reactions.
Industrial Production: Information on industrial-scale production methods is limited, but research laboratories may synthesize it for scientific purposes.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For oxidation, reagents like potassium permanganate or chromic acid may be used. Reduction could involve hydrogenation with a metal catalyst. Substitution reactions may occur with nucleophiles.
Major Products: These reactions can yield derivatives of [(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid, such as esters, amides, or other functionalized forms.
Aplicaciones Científicas De Investigación
Chemistry: Researchers study its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigations may explore its interactions with biological systems, such as enzyme inhibition or receptor binding.
Medicine: It could serve as a lead compound for drug development, targeting specific pathways.
Industry: Applications might include materials science or specialty chemicals.
Mecanismo De Acción
Targets: The compound’s effects could involve interactions with enzymes, receptors, or cellular components.
Pathways: It may modulate metabolic pathways, signal transduction, or gene expression.
Comparación Con Compuestos Similares
Uniqueness: [(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid stands out due to its fused ring system and dual functional groups.
Similar Compounds: Other related compounds include 3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester and naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate .
Propiedades
Número CAS |
113527-40-5 |
|---|---|
Fórmula molecular |
C19H20O5 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-(naphthalen-2-ylmethyl)-2-(oxolan-2-ylmethyl)propanedioic acid |
InChI |
InChI=1S/C19H20O5/c20-17(21)19(18(22)23,12-16-6-3-9-24-16)11-13-7-8-14-4-1-2-5-15(14)10-13/h1-2,4-5,7-8,10,16H,3,6,9,11-12H2,(H,20,21)(H,22,23) |
Clave InChI |
UFPLEVXTSJRMIX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CC(CC2=CC3=CC=CC=C3C=C2)(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


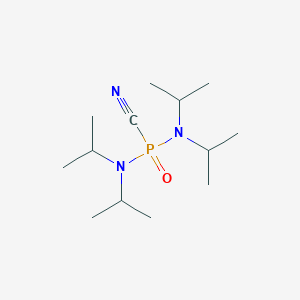
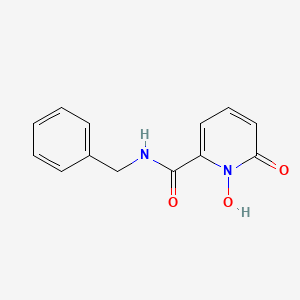
![[(1-Methoxy-4-methylpent-3-en-1-yl)sulfanyl]benzene](/img/structure/B14309752.png)
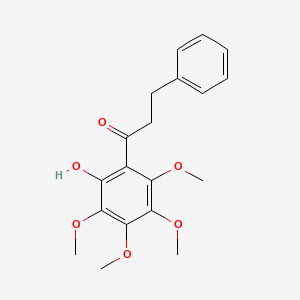
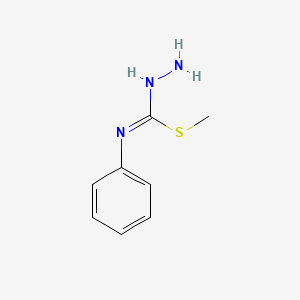

![Ethyl 4-[(oxan-2-yl)oxy]benzoate](/img/structure/B14309769.png)
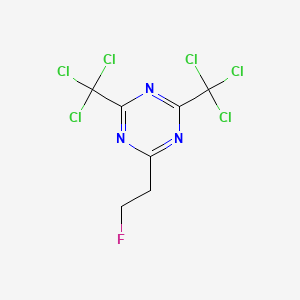
![{4-[4-(4-Chlorophenyl)butoxy]-3-methoxyphenyl}methanol](/img/structure/B14309773.png)
![Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide](/img/structure/B14309782.png)
